molecular formula C8H10O4 B14613196 2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid CAS No. 58785-72-1

2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid

Cat. No.: B14613196
CAS No.: 58785-72-1
M. Wt: 170.16 g/mol
InChI Key: YNJPZODXANZICQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H22O4. It is a tetrahydrofuranone derivative, characterized by the presence of a carboxylic acid group, a methylidene group, and an oxo group. This compound is known for its role as a fatty acid synthase (FAS) inhibitor, making it significant in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid typically involves the reaction of Meldrum’s acid with appropriate reagents. One common method is the reaction between Meldrum’s acid and a carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or isopropenyl chloroformate (IPCF) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted tetrahydrofuranones, and various oxo compounds.

Scientific Research Applications

2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting fatty acid synthase (FAS). It binds irreversibly to the enzyme, preventing the synthesis of fatty acids. This inhibition leads to reduced lipid accumulation, which is beneficial in conditions like obesity and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid is unique due to its specific structural features, which confer distinct inhibitory properties on FAS. Its combination of a methylidene group and a carboxylic acid group makes it particularly effective in binding to the enzyme and exerting its biological effects.

Properties

CAS No.

58785-72-1

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2,2-dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C8H10O4/c1-4-5(6(9)10)8(2,3)12-7(4)11/h5H,1H2,2-3H3,(H,9,10)

InChI Key

YNJPZODXANZICQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=C)C(=O)O1)C(=O)O)C

Origin of Product

United States

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